UR778Br was developed through systematic research aimed at creating novel compounds with enhanced biological activity. Its synthesis is often reported in studies focusing on drug development, particularly in the context of cancer therapeutics and antimicrobial agents.
UR778Br can be classified as an organobromine compound, which indicates the presence of bromine atoms in its structure. It falls within the broader category of halogenated organic compounds, known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of UR778Br involves several methodologies, primarily focusing on halogenation reactions.
UR778Br has a complex molecular structure that can be represented by its chemical formula. Its structure features a central carbon skeleton with bromine substituents that influence its reactivity and biological properties.
UR778Br participates in various chemical reactions typical for organobromine compounds:
The mechanism of action for UR778Br is primarily investigated in biological systems:
UR778Br has potential applications across various scientific fields:
Acute Myeloid Leukemia (AML) is a genetically heterogeneous hematologic malignancy with over 70 known driver mutations and a 5-year survival rate below 30% in adults. Despite advances like targeted IDH inhibitors, therapeutic efficacy remains limited by relapse (occurring in ~50% of remission patients) and the inability of current treatments to address diverse cytogenetic subtypes uniformly. The "3+7" chemotherapy regimen—combining anthracycline and cytarabine—represents the standard frontline therapy but shows minimal efficacy in one-third of patients due to intrinsic resistance mechanisms. Proteasome inhibitors, effective in multiple myeloma, fail in AML due to compensatory activation of heat shock factor 1 (HSF1) and autophagy pathways that maintain proteostasis and cell survival [5] [6]. Core-binding factor (CBF) leukemias—including t(8;21) and inv(16) subtypes—demonstrate relatively favorable outcomes, yet relapse persists even in these molecularly defined cohorts [8]. This underscores the unmet need for therapies targeting conserved vulnerabilities beyond mutation-specific drivers.
Table 1: Molecular Heterogeneity and Clinical Outcomes in AML Subtypes
Subtype | Genetic Alteration | Relapse Rate | 5-Year Survival |
---|---|---|---|
CBF-AML | t(8;21), inv(16) | 30–40% | 50–60% |
TP53-mutated | TP53 mutations/deletions | >80% | <10% |
FLT3-ITD | FLT3 internal tandem duplication | 50–70% | 20–30% |
Secondary AML | Prior hematologic disorder | >70% | 10–20% |
IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a 190-kDa scaffolding protein that integrates oncogenic signaling through interactions with >100 binding partners. Its structure comprises five functional domains:
In solid tumors (e.g., hepatocellular carcinoma, breast cancer), IQGAP1 overexpression promotes metastasis by activating:
Critically, IQGAP1 is overexpressed across AML cytogenetic subtypes compared to normal hematopoietic cells. shRNA knockdown suppresses leukemia cell proliferation and clonogenicity, confirming its functional role as an oncogenic scaffold in AML pathogenesis [1] [3].
Table 2: IQGAP1 Domains and Associated Oncogenic Pathways
Domain | Binding Partners | Cellular Function | Role in Cancer |
---|---|---|---|
CHD | F-actin | Cytoskeletal remodeling | Cell migration/invasion |
WW | ERK, p38 MAPK | Kinase cascade activation | Proliferation/survival |
IQ | Calmodulin, EGFR, PI3K | Signal transduction | Growth factor hypersensitivity |
GRD | CDC42, RAC1 (GTP-bound) | GTPase stabilization | Metastasis |
RGCT | β-catenin, APC | Transcriptional regulation | EMT, stemness maintenance |
The GRD domain (residues 1004–1237) is pivotal for IQGAP1’s oncogenic function. Unlike RasGAP domains that accelerate GTP hydrolysis, the GRD lacks a catalytic "arginine finger." Instead, it harbors a conserved threonine (Thr1046) that sterically clashes with the phosphate-binding loop of CDC42/RAC1. This stabilizes GTP-bound active states, sustaining downstream signaling that promotes leukemia cell survival. Structural analysis reveals the GRD shares 31% sequence identity with RasGAP but contains a unique 31-residue insertion (1099–1129 aa) critical for CDC42 binding [4].
UR778Br (C₂₀H₂₀BrNO₄; MW: 418.28 Da) was developed through in silico screening of 212,966 compounds against the IQGAP1-GRD domain. Structure-activity relationship (SAR) optimization yielded a brominated benzopyran derivative with:
UR778Br’s drug-likeness is supported by favorable ADME/T profiles, including aqueous solubility (14 mg/mL in DMSO) and stability in metabolic assays [2]. Its selective anti-leukemic activity stems from disruption of IQGAP1-CDC42 complexes, leading to:
Table 3: UR778Br Compound Profile and Preclinical Efficacy
Property | Value | Assay/Model |
---|---|---|
CAS Number | 866127-80-2 | Chemical registry |
Molecular Formula | C₂₀H₂₀BrNO₄ | Elemental analysis |
Solubility | 14 mg/mL in DMSO | In vitro dissolution |
AML Cell Line IC₅₀ (72h) | 1.2–3.8 μM | MTT assay |
Selectivity Index | >10x (vs. normal marrow CFUs) | Colony formation assay |
Apoptosis Induction | Cleaved PARP ↑, Caspase-3/7 ↑ | Western blot, luminescent assay |
In Vivo Efficacy | Delayed AML progression | Xenograft models |
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